molecular formula C11H25NO3 B3193121 Octanoic acid isopropanolamine salt CAS No. 68171-53-9

Octanoic acid isopropanolamine salt

Cat. No. B3193121
Key on ui cas rn: 68171-53-9
M. Wt: 219.32 g/mol
InChI Key: NWHZTFUOECHPPL-UHFFFAOYSA-N
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Patent
US08992734B2

Procedure details

10.12 g of octanoic acid, 6.27 g of 1-amino-2-propanol (AMP) and 17 g of water were mixed together to form a solution of AMP-octanoic acid salt (hereafter “FAS2”). The total of FAS2 was then mixed, at room temperature, with 2 000 g in respect to dry mineral matter of a 20 wt. % solids (wet ground at 20 wt % in absence of dispersant) marble of Norwegian origin, in which 75% by weight of the particles had a particle diameter of less than 1 μm, and having a specific surface of 9.2 m2/g. This corresponded to a fatty acid salt addition of 0.82% by dry weight based on the dry weight of calcium carbonate. This product represents a product of according to the invention.
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[NH2:11][CH2:12][CH:13]([OH:15])[CH3:14]>O>[NH2:11][CH2:12][CH:13]([OH:15])[CH3:14].[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
10.12 g
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Name
Quantity
6.27 g
Type
reactant
Smiles
NCC(C)O
Name
Quantity
17 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(C)O.C(CCCCCCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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